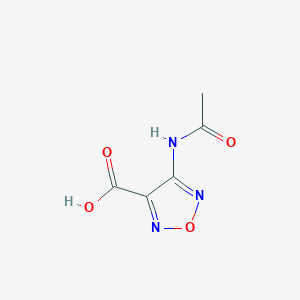

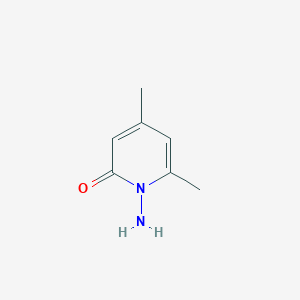

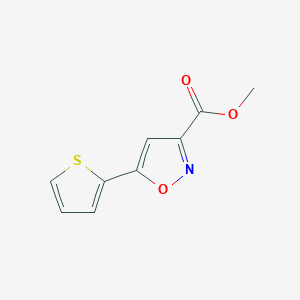

![molecular formula C9H9N3O B1270030 3-アミノ-2-メチル-4H-ピリド[1,2-a]ピリミジン-4-オン CAS No. 572879-99-3](/img/structure/B1270030.png)

3-アミノ-2-メチル-4H-ピリド[1,2-a]ピリミジン-4-オン

説明

Synthesis Analysis

The synthesis of pyrimidin-4(3H)-ones, which can be related to the synthesis of 3-amino-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one, has been developed through various methods, including the Vilsmeier reaction of 3-aminopropenamides. This process involves sequential halogenation, formylation, and intramolecular nucleophilic cyclization, offering a facile one-pot synthesis approach (Rui Zhang et al., 2011). Another notable method is the catalytic hydrogenation of certain pyrido and azinopyrimidin-4-ones, leading to partially saturated heterocyclic systems and showcasing a simple two-step synthesis starting from heterocyclic α-amino compounds (S. Rečnik et al., 2000).

Molecular Structure Analysis

The molecular structure of 4-amino-2-(methylsulfanyl)pyrimidin-6(1H)-one and its derivatives have been extensively analyzed through crystalline polymorphs, showcasing different hydrogen bonding interactions and crystallization forms (C. Glidewell et al., 2003). These analyses reveal the significant polarization of the molecular-electronic structures and the importance of N-H...N, N-H...O hydrogen bonds in determining the crystal packing and molecular arrangement.

Chemical Reactions and Properties

The reactivity of pyrimidin-4(3H)-ones towards various reagents has been studied, demonstrating the synthesis of 4-substituted derivatives with potential analgesic and anti-inflammatory activities. These reactions highlight the versatility of pyrimidin-4(3H)-ones in chemical synthesis and their potential as pharmacological agents (Abdel-Rhman B. A. El-Gazzar et al., 2009).

科学的研究の応用

治療の可能性

この化合物は、治療上の関心を集めているピリドピリミジンの種類です . ピリドピリミジンは、その生物学的可能性のために大きな関心を集めています . それらは関連する薬物に存在し、新しい治療法の開発において研究されてきました .

抗腫瘍効果

ピリトレキシムなどのいくつかのピリドピリミジンは、良好な抗腫瘍効果を示しています . それらは、細胞の成長に関与する重要な酵素であるジヒドロ葉酸レダクターゼ(DHFR)を阻害します .

カルコゲネーション

4H-ピリド[1,2-a]ピリミジン-4-オンの迅速な金属フリーC-3カルコゲネーションが考案されました . このプロセスは、様々な3-ArS / ArSe誘導体を高収率で合成します .

抗増殖活性

2-メチル-3-(2-ピペラジン-1-イル-エチル)-ピリドピリミジン-4-オンなどの化合物のいくつかの誘導体は、ヒト癌細胞株に対してin vitroでの抗増殖活性を示しています .

薬物開発

この化合物は、ファイザーが開発した乳癌薬であるパルボシクリブや、関節リウマチに対して潜在的な活性を有するジルマピモドなどの薬物の開発に使用されてきました .

作用機序

The mechanism of action of 4H-pyrido[1,2-a]pyrimidin-4-one derivatives is diverse and depends on the specific derivative. For example, 2-(1-Piperazinyl)-4H-pyrido pyrimidin-4-one is an in vitro inhibitor of human platelet aggregation which specifically inhibits the activity of high-affinity cAMP phosphodiesterase .

将来の方向性

特性

IUPAC Name |

3-amino-2-methylpyrido[1,2-a]pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O/c1-6-8(10)9(13)12-5-3-2-4-7(12)11-6/h2-5H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBHKXRIOKZBAAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N2C=CC=CC2=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90362083 | |

| Record name | 4H-Pyrido[1,2-a]pyrimidin-4-one, 3-amino-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90362083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

572879-99-3 | |

| Record name | 4H-Pyrido[1,2-a]pyrimidin-4-one, 3-amino-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90362083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is known about the structural properties of 3-amino-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one and its interactions with copper(II) chloride?

A1: 3-amino-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one acts as an organic cation in the formation of a complex with copper(II) chloride. The resulting complex, Cu2Cl6(C9H10N3O)2.(C9H10N3O)Cl, features a centrosymmetric dimer structure. Within this dimer, two copper atoms are bridged by two chlorine atoms []. The copper atom exhibits a coordination number of 5, interacting with two chlorine atoms and the nitrogen atom of the amino group present in the organic cation []. This interaction highlights the compound's ability to act as a ligand in the formation of metal complexes.

Q2: Has 3-amino-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one been investigated for its magnetic properties?

A2: Yes, the magnetic properties of the complex formed between 3-amino-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one and copper(II) chloride have been explored using Electron Paramagnetic Resonance (EPR) spectroscopy. This investigation revealed that the complex exhibits antiferromagnetic behavior []. This suggests potential applications in areas where magnetic properties are crucial, such as in the development of magnetic materials.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

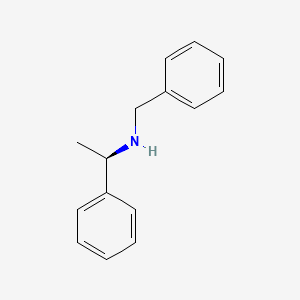

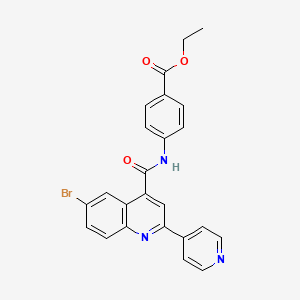

![Methyl 5-{[(chloroacetyl)amino]methyl}-2-furoate](/img/structure/B1269966.png)

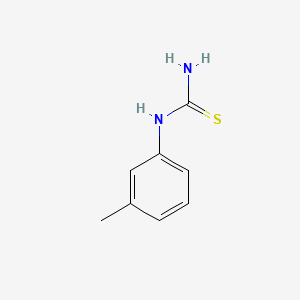

![2-Chloro-N-(5-methyl-benzo[1,2,5]thiadiazol-4-yl)-acetamide](/img/structure/B1269988.png)

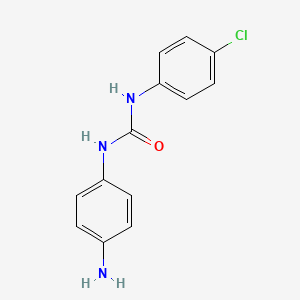

![{4-[(Cyclopropylcarbonyl)amino]phenyl}acetic acid](/img/structure/B1269992.png)

![6-(2-Hydroxyethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1269996.png)